Journal Name:Journal of Photochemistry and Photobiology A: Chemistry
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Faux-Data Injection Optimization for Accelerating Data-Driven Discovery of Materials
Journal of Photochemistry and Photobiology A: Chemistry ( IF 0 ) Pub Date: 2023-06-05 , DOI: 10.1007/s40192-023-00301-x
Artificial intelligence is now extensively being used to optimize and discover novel materials through data-driven search. The search space for the material to be discovered is usually so large, that it renders manual optimization impractical. This is where data-driven search and optimization enables us to resourcefully locate an optimal or acceptable material configuration with desirable target properties. One such prominent data-driven optimization technique is Bayesian optimization (BO). Among the mechanics of a BO is the use of a machine learning (ML) model that learns about the scope of the problem through data being acquired on the fly. In this way a BO becomes more informative, directing the search more exquisitely by providing informative suggestions for locating a suitable material candidate for further evaluation. The candidate material is suggested by proposing parameters such as its composition and configuration, which are then evaluated either by physically synthesizing the material and testing its properties or through computational methods such as through density functional theory (DFT). DFT enables researchers to exploit massively parallel architectures such as high-performance computing (HPC) which a traditional BO might not be able to fully leverage due to their typical sequential data-acquisition bottleneck. Here, we tackle such shortcomings of BO and maximize the utilization of HPC by enabling BO to suggest multiple candidate material suggestions for DFT evaluations at once, which can then be distributed in multiple compute nodes of an HPC. We achieve this objective through a batch optimization technique based on faux-data injection in the BO loop. In the approach at each candidate suggestion from a typical BO loop, we “predict” the outcome, instead of running the actual experiment or DFT calculation, forming a “faux-data-point” and injecting it back to update an ML model. The next BO suggestion is therefore conditioned on the actual data as well as faux-data, to yield the next candidate data-point suggestion. The objective of this methodology is to simulate a time-consuming sequential data-gathering process and approximate the next k-potential candidates, quickly. All these k-potential candidates can then be distributed to run in parallel in an HPC. Our objective in this work is to test the theory if faux-data injection methodology enables us accelerate our data-driven material discovery workflow. To this end, we execute computational experiments by utilizing organic–inorganic halide perovskites as a case study since the optimality of the results can be easily verified from our previous work. To evaluate the performance, we propose a metric that considers and consolidates acceleration along with the quality of the results such as the best value reached in the process. We also utilize a different performance indicator for situations where the desired outcome is not material with optimal properties but rather a material whose properties satisfy some minimum requirements. We use these performance indicators to compare this BO-based faux-data injection method (FDI-BO) with different baselines. The results show that based on our design constraints, the FDI-BO approach enabled us to obtain around two- to sixfold acceleration on average compared to the sequential BO.
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Numerical and Experimental Characterization of Melt Pool in Laser Powder Bed Fusion of SS316l
Journal of Photochemistry and Photobiology A: Chemistry ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1007/s40192-023-00302-w
Laser powder bed fusion (LPBF), also called selective laser melting, is an additive manufacturing technology with great potential for creating three-dimensional metallic components with intricate designs. The application of dynamic thermal cycles involving melting and cooling makes it difficult to maintain the desired surface quality and shape in the LPBF process. The LPBF process's dynamic stability of the melt pool is essential to ascertain due to its influence on the quality of the manufactured products. Examining the thermal behavior and temperature distribution inside the melt pool is necessary. Subsequent to experimental validation, employing a finite element model (FEM) has the potential to accurately define thermal distributions and the dimensions of the melt pool. A three-dimensional transient model based on a moving Gaussian heat source was employed in this study to examine the influence of process variables (i.e., scan velocity, laser power, laser beam radius, hatch spacing, number of layers, and scan angle for each layer) on the melt pool shape in LPBF of SS316L powder. A finite element model based on three-dimensional parameters was proposed to evaluate the temperature gradient and melt pool characteristics of SS316L when subjected to laser powder bed fusion. The method takes into account the effect of the laser penetration depth on the characteristics of the molten pool, determined by a multiple-layer (15) and multiple-track (6) finite element model with variable process parameters, such as laser power, scanning speed, beam radius and hatch spacing. Experimental data obtained from the literature were used to calibrate the proposed heat source model, and the adjusted finite element model was then validated through further experiments. The modeling results showed concordance with the experimental data. The effects of the interlayer and intertrack were examined. Temperature distributions for each track and layer and the depth, width and length of the melt pool were evaluated, and the observed values for each variable were analyzed. The average melt pool length, width, and depth were determined to have relative errors of 1.88%, 1.49%, and 2.12%, respectively, between the FEM model and experimentally measured dimensions for an optimal range of varied process parameters.
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A Novel Methodology for the Thermographic Cooling Rate Measurement during Powder Bed Fusion of Metals Using a Laser Beam
Journal of Photochemistry and Photobiology A: Chemistry ( IF 0 ) Pub Date: 2023-01-23 , DOI: 10.1007/s40192-023-00291-w
Powder bed fusion of metals using a laser beam (PBF-LB/M) is a process that enables the fabrication of geometrically complex parts. In this process, a laser beam melts a metallic powder locally to build the desired geometry. The melt pool solidifies rapidly, which results in high cooling rates. These rates vary during the process in line with the geometric characteristics of the part, which leads to a non-uniform microstructure along with anisotropic mechanical properties. The unknown part characteristics prevent the process from being used in safety-critical applications. Thermographic in situ process monitoring provides information about the thermal field, enabling predictions of the resulting material properties. This study presents a novel methodology for the thermographic measurement of cooling rates during the PBF-LB/M process using a high-speed thermographic camera. The cooling rates occurring during the manufacturing of 316L tower-like specimens were measured. The cooling rate decreased with increasing build height, due to the heat accumulation in the parts. The microhardness profile of the parts was tested perpendicularly and parallel to the build direction. A significant decrease in hardness values was observed along the build height. The measured cooling rate was correlated to the microhardness profile of the specimens using a Hall–Petch type relationship. The results show a high level of reproducibility of the cooling rates between different specimens in the same build job as well as between subsequent build jobs. The presented methodology allows studying the effects of the geometry on the cooling rates and the resulting mechanical properties of 316L specimens.
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3D Grain Shape Generation in Polycrystals Using Generative Adversarial Networks
Journal of Photochemistry and Photobiology A: Chemistry ( IF 0 ) Pub Date: 2022-01-21 , DOI: 10.1007/s40192-021-00244-1
This paper presents a generative adversarial network (GAN) capable of producing realistic microstructure morphology features and demonstrates its capabilities on a dataset of crystalline titanium grain shapes. Alongside this, we present an approach to train deep learning networks to understand material-specific descriptor features, such as grain shapes, based on existing conceptual relationships with established learning spaces, such as functional object shapes. A style-based GAN with Wasserstein loss, called M-GAN, was first trained to recognize distributions of morphology features from function objects in the ShapeNet dataset and was then applied to grain morphologies from a 3D crystallographic dataset of Ti–6Al–4V. Evaluation of feature recognition on objects showed comparable or better performance than state-of-the-art voxel-based network approaches. When applied to experimental data, M-GAN generated realistic grain morphologies comparable to those seen in Ti–6Al–4V. A quantitative comparison of moment invariant distributions showed that the generated grains were similar in shape and structure to the ground truth, but scale invariance learned from object recognition led to difficulty in distinguishing between the physical features of small grains and spatial resolution artifacts. The physical implications of M-GAN’s learning capabilities are discussed, as well as the extensibility of this approach to other material characteristics related to grain morphology.
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Temperature-Dependent Material Property Databases for Marine Steels—Part 4: HSLA-100
Journal of Photochemistry and Photobiology A: Chemistry ( IF 0 ) Pub Date: 2023-05-18 , DOI: 10.1007/s40192-023-00299-2
Integrated Computational Materials Engineering (ICME)-based tools and techniques have been identified as the best path forward for distortion mitigation in thin-plate steel construction at shipyards. ICME tools require temperature-dependent material properties—including specific heat, thermal conductivity, coefficient of thermal expansion, elastic modulus, yield strength, flow stress, and microstructural evolution—to achieve accurate computational results for distortion and residual stress. However, the required temperature-dependent material property databases of U.S. Navy-relevant steels are not available in the literature. Therefore, a comprehensive testing plan for some of the most common marine steels used in the construction of U.S. Naval vessels was completed. This testing plan included DH36, HSLA-65, HSLA-80, HSLA-100, HY-80, and HY-100 steel with a nominal thickness of 4.76 mm (3/16-in.). This report is the fourth part of a seven-part series detailing the pedigreed steel data. The first six reports will report the material properties for each of the individual steel grades, whereas the final report will compare and contrast the measured steel properties across all six steels. This report will focus specifically on the data associated with HSLA-100 steel.
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Computational Efficient Modeling of Supersolidus Liquid Phase Sintering in Multi-component Alloys for ICME Applications
Journal of Photochemistry and Photobiology A: Chemistry ( IF 0 ) Pub Date: 2023-03-16 , DOI: 10.1007/s40192-023-00294-7
One of the challenges in computational design of pre-alloyed powders for sintering is the absence of predictive, efficient, and fast acting models that enable the design space of alloys to be tractable. This study presents an efficient and predictive model to simulate the densification as well as shape distortion of pre-alloyed powder compacts during supersolidus liquid phase sintering (SLPS). The model combines the generalized viscous theory of sintering with microstructural models for diffusional creep accommodated by viscous grain boundary sliding. Critical model parameters are obtained from thermodynamic modeling based on the calculation of phase diagrams (CalPhaD) and simulations of diffusional transformations in metals. The model is validated by comparing simulation results with experimental data from the literature for various types of engineering alloys. In addition, a processing window for defect free sintering of samples is presented by defining a microstructural softening parameter for a sintering body. The model can be used in the design of pre-alloyed powders for SLPS within the context of an integrated computational materials engineering (ICME) frameworks.
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Quantifying Dynamic Signal Spread in Real-Time High-Energy X-ray Diffraction
Journal of Photochemistry and Photobiology A: Chemistry ( IF 0 ) Pub Date: 2022-11-04 , DOI: 10.1007/s40192-022-00281-4
Measured intensity in high-energy monochromatic X-ray diffraction (HEXD) experiments provides information regarding the microstructure of the crystalline material under study. The location of intensity on an areal detector is determined by the lattice spacing and orientation of crystals so that changes in the heterogeneity of these quantities are reflected in the spreading of diffraction peaks over time. High temporal resolution of such dynamics can now be experimentally observed using technologies such as the mixed-mode pixel array detector (MM-PAD) which facilitates in situ dynamic HEXD experiments to study plasticity and its underlying mechanisms. In this paper, we define and demonstrate a feature computed directly from such diffraction time series data quantifying signal spread in a manner that is correlated with plastic deformation of the sample. A distinguishing characteristic of the analysis is the capability to describe the evolution from the distinct diffraction peaks of an undeformed alloy sample through to the non-uniform Debye–Scherrer rings developed upon significant plastic deformation. We build on our previous work modeling data using an overcomplete dictionary by treating temporal measurements jointly to improve signal spread recovery. We demonstrate our approach in simulations and on experimental HEXD measurements captured using the MM-PAD. Our method for characterizing the temporal evolution of signal spread is shown to provide an informative means of data analysis that adds to the capabilities of existing methods. Our work draws on ideas from convolutional sparse coding and requires solving a coupled convex optimization problem based on the alternating direction method of multipliers.
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Application of a Chained-ANN for Learning the Process–Structure Mapping in Mg2SixSn1−x Spinodal Decomposition
Journal of Photochemistry and Photobiology A: Chemistry ( IF 0 ) Pub Date: 2022-09-14 , DOI: 10.1007/s40192-022-00274-3
This work establishes a reliable and accurate materials process–structure (PS) surrogate model that maps an 18-dimensional process parameter input domain to a high-dimensional space of single- and dual-phase microstructures. This was accomplished by employing the Materials Knowledge Systems (MKS) framework (includes microstructure quantification via two-point statistics and dimensionality reduction using principal components analysis) for the feature engineering of the microstructures, and subsequently constructing a chained-artificial neural network (ANN) to learn the complex nonlinear mappings between the high-dimensional input domain and the MKS-derived low-dimensional representation of the corresponding microstructure space (includes both homogeneous and heterogeneous microstructures). The benefits of this workflow are demonstrated on a collection of ~ 10,000 final microstructures obtained from chemo-mechanical spinodal decomposition phase-field simulations in the Mg2SixSn1-x material system. Specifically, it is shown that the complex phase-field process–structure relationships for the selected case study can be captured in a robust model with only 742 fittable parameters.
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Coupled Process Modeling of Flow and Transport Phenomena in LCM Processing
Journal of Photochemistry and Photobiology A: Chemistry ( IF 0 ) Pub Date: 2022-07-28 , DOI: 10.1007/s40192-022-00268-1
In Liquid Composite Molding (LCM) processes, dry fabric preforms are impregnated with a thermoset resin in a closed mold to fabricate a composite. The resin impregnation process is usually accompanied by other phenomena. In this work, we concentrate on transport phenomena such as convection of heat, cure and volatiles that impact the filling process and/or the quality of the manufactured part. Conventional approach to modeling such a flow is to integrate all the involved physics into the numerical solver. The complexity of integrated computational models will increase the computational time and complicate modification of transport and retention models once implemented. The latter particularly complicates the exploratory modeling attempts to uncover additional physics that require fast and easy code modification. We propose and provide an implementation methodology to separately couple transport and flow models. With this approach, one can couple flow simulation using highly specialized simulation tools with associated transport phenomena that use separate implementation. The emphasis is on transport of volatiles, both discrete bubbles and dissolved solvents, but it is equally applicable to other problems, such as particle transport and filtration or cure propagation. The challenge of this approach is to (1) formulate proper models and implement them and (2) solve the communication between models efficiently. In our case, the distinct models can be coupled through data exchange, via standardized message passing interface (MPI). A well-tested and optimized flow simulation tool LIMS (Liquid Injection Molding Simulation) is used to implement the coupled simulation processes and transfer the simulation state in an efficient manner to model other transport phenomena. Coupled models to track distinct particles and/or bubbles of volatiles and implement convected/diffused dissolved volatiles. The results are presented highlighting the feasibility and utility of this methodology.
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Self-Supervised Deep Hadamard Autoencoders for Treating Missing Data: A Case Study in Manufacturing
Journal of Photochemistry and Photobiology A: Chemistry ( IF 0 ) Pub Date: 2022-03-14 , DOI: 10.1007/s40192-022-00254-7
Data collected from sensors are pivotal to the Industrial Internet of Things (IIoT) applications as they would not be usable if the data quality is bad. Missing values commonly appear in industrial datasets due to several reasons. In particular, unexpected changes in the process, failure of the sensors that are recording the measurements due to network connectivity or hardware issues, censored/anonymous features and human error are some of the reasons for missing values in these datasets. In the manufacturing context, it is expensive and time consuming to collect all the different types of data related to a part leading to siloed and incomplete datasets. Due to characteristics such as presence of high missingness ratios, varying patterns of missingness, class imbalance and small-sized datasets, approaches such as single imputation or dropping the rows with missing values as is done in complete case analysis would result in loss of information and can also introduce a bias in the analysis depending on the underlying mechanism of missingness. The approach used for treatment of missing values must be carefully chosen based on the characteristics of the data at hand as the downstream generalization performance of algorithms trained on the imputed data would directly depend on the quality of imputation. In this work, we present a novel approach to treating missing values in a real-world dataset. Our approach uses deep Hadamard autoencoders (HAE) in addition to the self-supervised learning paradigm and shows better imputation performance on the unobserved entries of the test set as compared to approaches such as single imputation using mean, or other methods such as standard autoencoders (SAE). We demonstrate the effectiveness of the proposed method using a case study on a high-pressure die casting dataset (HPDC).
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